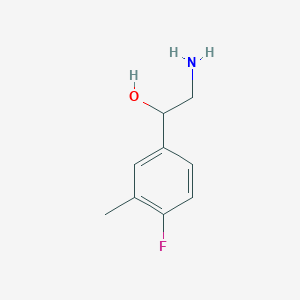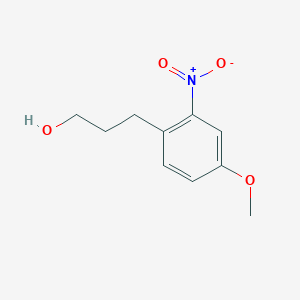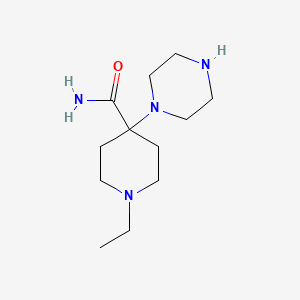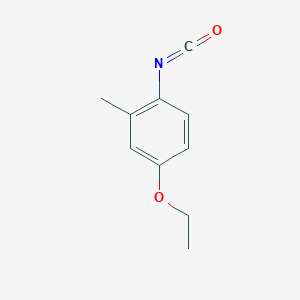
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically involves the reaction of 4-bromoaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form the desired product . The reaction conditions are generally mild, and the yields are moderate to good.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)butan-1-one
- 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)butan-1-one
- 1-(4,5-Dibromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it suitable for various specialized applications .
Propiedades
Fórmula molecular |
C6H5BrF3NS |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H5BrF3NS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5H,11H2 |
Clave InChI |
KYSMAAFKZGHVSS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)

![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)


![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)



